molecular formula C6H7NO3 B575659 3-Acetyltetramic acid CAS No. 159770-37-3

3-Acetyltetramic acid

Cat. No.: B575659
CAS No.: 159770-37-3
M. Wt: 141.126
InChI Key: PHWJWQHPYLBZPF-UHFFFAOYSA-N
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Description

3-Acetyltetramic acid is a chemical compound that is used for industrial and scientific research . It is also known by other names such as 3-acetyl-4-hydroxy-1,5-dihydro-pyrrol-2-one and α-acetyltetramic acid .


Synthesis Analysis

The synthesis of 3-acyltetramic acids, including this compound, has been studied extensively. One approach involves the use of pyrones as precursors to 3-acyltetramic acids . Another method involves the C-acylation of pyrrolidine-2,4-diones, a process that was studied using density functional theory (DFT) .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques. For instance, 3-dimensional (3D) molecular structures, molecular surfaces, and molecular orbitals have been generated based on data derived from quantum chemical computations .


Chemical Reactions Analysis

The reaction of ethylenediamine with an equivalent mixture of diversely substituted 3-acyltetramic acids leads to Z/Z, Z/E, E/Z, and E/E isomers . The E/Z isomerization is slow in the NMR time scale of the 1H and 13C chemical shifts .


Physical And Chemical Properties Analysis

This compound is characterized by a low pKa and is likely to be deprotonated under physiological conditions . In addition, its structure makes it an excellent chelator of metallic cations .

Scientific Research Applications

  • NMR Spectroscopy and Tautomerism : NMR spectroscopic studies have shown that 3-Acetyltetramic acid exhibits variations in tautomeric equilibria with certain polar solvents, such as DMSO-d6, which causes a predominance of the lactim forms over the lactam forms and up-field shifts of the enolic protons (Saito & Yamaguchi, 1978).

  • Photosynthesis Inhibition : A study on 3-Acetyl-5-isopropyltetramic acid, a derivative of this compound, found that it inhibits root and shoot growth as well as photosynthesis. It blocks electron transport in the photosynthesis process, specifically beyond QA on the acceptor side of PSII (Chen et al., 2011).

  • Spectroscopic and Quantum-Mechanical Studies : Spectroscopic and quantum-mechanical methods have been used to investigate the tautomeric structure of this compound derivatives, revealing that they exist mainly in the form of exo-enols in various states (Gromak, Avakyan, & Lakhvich, 2000).

  • Reaction with o-Phenylenediamine : Acetyltetramic acid reacts with o-phenylenediamine to form specific compounds, exhibiting equilibrium mixtures of rotational isomers in solutions, which has implications in chemical synthesis (Strakov et al., 1995).

  • Antibacterial Applications : N-Substituted this compound derivatives have been studied as potential antibacterial agents. Certain compounds in this series showed good activity against Gram-positive bacterial pathogens, including Bacillus anthracis and Staphylococcus aureus (Yendapally et al., 2008).

  • Synthesis of Novel Compounds : Various synthesis methods have been developed for N-acetyl-3-alkanoyl and 3-dienoyl tetramic acids, contributing to the expansion of chemical compounds available for various applications (Petroliagi & Igglessi-Markopoulou, 1997).

  • Computational and Spectroscopic Approach in Structure Elucidation : Research has combined computational and spectroscopic approaches to elucidate the structure of 3-Acetyltetramic acids, particularly for understanding their tautomerism and rotamers (Mikula et al., 2013).

  • Microbial Production of Analogues : Studies have explored the microbial production of tetramic acid analogues, such as 3-acetyl-5-isopropyltetramic acid, through supplementation of culture substrates with specific amino acids (Gatenbeck & Sierankiewicz, 1973).

Mechanism of Action

While the exact mechanism of action of 3-Acetyltetramic acid is not fully understood, it is known that many 3-acyltetramic acids exhibit significant biological activity . For example, they have been found to be excellent chelators of metallic cations .

Safety and Hazards

If inhaled, it is recommended to move the victim into fresh air and give oxygen if breathing is difficult . If the chemical comes into contact with the skin, it should be washed off with soap and plenty of water . In case of ingestion, rinse the mouth with water and do not induce vomiting .

Future Directions

Future research could focus on further understanding the biosynthetic concepts of tetramic acid formation and the molecular mechanism towards selected representatives . This could provide a systematic overview for the development of strategies for targeted tetramate genome mining and future applications of tetramate-forming biocatalysts for chemo-enzymatic synthesis .

Properties

IUPAC Name

4-acetyl-3-hydroxy-1,2-dihydropyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-3(8)5-4(9)2-7-6(5)10/h9H,2H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWJWQHPYLBZPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(CNC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175364
Record name 3-Acetyltetramic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2113-93-1
Record name 3-Acetyltetramic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2113-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetyltetramic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002113931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetyltetramic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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